N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-cancer and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in inflammatory and cancer pathways, thereby modulating their activity . Further research is needed to fully elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide
- N-(6-chloro-2-oxo-2H-chromen-3-yl)-3,4-dimethoxybenzamide
- (6-chloro-2-oxo-2H-chromen-3-yl)acetic acid methyl ester
Uniqueness
N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potentially its biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H12ClNO4 |
---|---|
Molecular Weight |
329.7 g/mol |
IUPAC Name |
N-(6-chloro-2-oxochromen-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C17H12ClNO4/c1-22-13-5-2-10(3-6-13)16(20)19-14-9-11-8-12(18)4-7-15(11)23-17(14)21/h2-9H,1H3,(H,19,20) |
InChI Key |
CFSOGHGFMFPDHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.